2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
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Overview
Description
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium ethoxide, leading to the formation of the pyrimidine ring.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Introduction of additional carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluorophenyl group can enhance binding affinity to certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The pyrimidine ring is a common scaffold in many pharmaceuticals, and modifications to this structure can lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
- 2-(4-bromophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
- 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTLNACROYQVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=O)N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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